molecular formula C6H8N6 B3051055 9-Methyl-9H-purine-2,6-diamine CAS No. 30720-65-1

9-Methyl-9H-purine-2,6-diamine

Cat. No. B3051055
CAS RN: 30720-65-1
M. Wt: 164.17 g/mol
InChI Key: NMJOZGVQPPGGFV-UHFFFAOYSA-N
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Description

9-Methyl-9H-purine-2,6-diamine is a chemical compound with the CAS Number: 30720-65-1 . It has a molecular weight of 164.17 . It is typically found in powder form .


Synthesis Analysis

There are studies that have designed and synthesized a series of 9-methyl-9H-purine derivatives . Most of these compounds exhibited good mTOR kinase inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of 9-Methyl-9H-purine-2,6-diamine is represented by the InChI Code: 1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11) . The compound is mostly planar with only the hydrogen atoms of the amino group out of the molecular plane of the purine chromophore .


Physical And Chemical Properties Analysis

9-Methyl-9H-purine-2,6-diamine has a melting point of 290-295°C . The predicted boiling point is 532.6±60.0 °C and the predicted density is 1.83±0.1 g/cm3 . The compound is a white to light yellow or light reddish powder .

Scientific Research Applications

mTOR Kinase Inhibition

9-Methyladenine: and its derivatives have been investigated as potential inhibitors of the mammalian target of rapamycin (mTOR). mTOR plays a crucial role in cell growth, proliferation, and survival. Two types of mTOR inhibitors exist: rapalogs and mTOR kinase inhibitors (TORKi). Unlike rapalogs, TORKi simultaneously inhibit both mTORC1 and mTORC2, making them more effective against certain malignancies . These derivatives exhibit good mTOR kinase inhibitory activity and selectivity over PI3Kα.

Antiproliferative Activity

Several 9-methyladenine derivatives have demonstrated promising antiproliferative effects. For instance, lead compound 15i exhibited nanomolar to low micromolar IC50 values against six human cancer cell lines. It induced cell cycle arrest in MCF-7, PC-3, and A549 cells at the G0/G1 phase. Additionally, it suppressed migration and invasion by inhibiting AKT and P70S6 kinase phosphorylation. Furthermore, it modulated autophagy-related proteins, suggesting its potential as an anticancer candidate .

Adenosine Receptor Antagonism

A set of 2-aryl-9H-purine derivatives , including 9-methyladenine analogs, were synthesized and tested for their effects on adenosine receptors. Some of these compounds showed potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors. Understanding their interactions with these receptors could lead to novel therapeutic applications .

Prospective Antitumor Compounds

Novel 2,6,9-trisubstituted purine derivatives were designed, synthesized, and evaluated for their potential as antitumor agents. In vitro testing revealed their cell toxicity on seven cancer cell lines and one non-neoplastic cell line. These compounds hold promise for further investigation in cancer therapy .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, H335, H351, indicating potential hazards if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation .

properties

IUPAC Name

9-methylpurine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJOZGVQPPGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629165
Record name 9-Methyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9H-purine-2,6-diamine

CAS RN

30720-65-1
Record name 9-Methyl-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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